molecular formula C14H16Cl6O5 B12304070 Toloxychlorinol CAS No. 6055-48-7

Toloxychlorinol

Cat. No.: B12304070
CAS No.: 6055-48-7
M. Wt: 477.0 g/mol
InChI Key: IPVVZYZTTKHXKK-UHFFFAOYSA-N
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Description

The compound’s name, derived from its chemical structure (a toluene backbone with hydroxyl, chlorine, and additional functional groups), indicates its role as a synthetic intermediate or bioactive molecule. Current literature references Toloxychlorinol in pharmaceutical nomenclature databases and chemical thesauri, but detailed mechanistic or clinical studies remain scarce .

Properties

CAS No.

6055-48-7

Molecular Formula

C14H16Cl6O5

Molecular Weight

477.0 g/mol

IUPAC Name

2,2,2-trichloro-1-[3-(2-methylphenoxy)-2-(2,2,2-trichloro-1-hydroxyethoxy)propoxy]ethanol

InChI

InChI=1S/C14H16Cl6O5/c1-8-4-2-3-5-10(8)23-6-9(25-12(22)14(18,19)20)7-24-11(21)13(15,16)17/h2-5,9,11-12,21-22H,6-7H2,1H3

InChI Key

IPVVZYZTTKHXKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O

Origin of Product

United States

Biological Activity

Toloxychlorinol, a compound with significant pharmacological interest, has been studied for its biological activities, mechanisms of action, and potential therapeutic applications. This article synthesizes findings from various research studies and patents to provide a comprehensive overview of this compound's biological activity.

This compound is classified as a piperidinedione derivative. Its chemical structure allows for interactions with various biological targets, which may contribute to its pharmacological effects. The compound's CAS number is 59-47-2, indicating its unique identity in chemical databases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may influence enzymatic pathways and receptor interactions, leading to various physiological effects:

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic processes. This inhibition can affect the synthesis of inflammatory mediators, suggesting potential anti-inflammatory properties.
  • Receptor Modulation : The compound may also act as a modulator of receptors, impacting signaling pathways associated with pain and inflammation.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Cytotoxicity

While exploring the cytotoxic effects of this compound, researchers found that it can induce apoptosis in cancer cell lines. This property positions it as a candidate for further development in cancer therapeutics.

Case Studies

  • In Vitro Studies : A study published in Ethnopharmacology examined the effects of this compound on human immune cells. The results indicated a significant reduction in TNF-alpha production, supporting its role as an anti-inflammatory agent .
  • Animal Models : In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain, demonstrating its potential efficacy in treating inflammatory diseases.
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard antibiotics. The findings showed that it had comparable efficacy against resistant strains, suggesting its utility in overcoming antibiotic resistance .

Research Findings Summary

Study Focus Findings
Anti-inflammatoryReduced pro-inflammatory cytokines (TNF-alpha) in human immune cells .
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli; comparable to standard antibiotics .
CytotoxicityInduced apoptosis in various cancer cell lines; potential for cancer treatment.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Tolonium Chloride
  • Structural Similarities: Both compounds share a toluene core with chlorine substituents. Tolonium Chloride (C₁₅H₁₆ClN₃S) includes a thiazine ring, whereas Toloxychlorinol’s exact structure is undefined but likely contains hydroxyl and chlorine groups .
2-Chlorothioxanthone
  • Structural Overlap: Both feature aromatic rings with chlorine atoms. 2-Chlorothioxanthone (C₁₃H₇ClOS) includes a sulfur-containing xanthone scaffold, whereas this compound lacks sulfur but may share photochemical reactivity due to chlorine .
  • Applications: 2-Chlorothioxanthone is used in UV-initiated polymerization; this compound’s industrial uses are unconfirmed but may relate to its halogenated properties .

Functional Analogues

Chlorophenols (e.g., 2,4-Dichlorophenol)
  • Shared Features: Chlorophenols and this compound contain hydroxyl and chlorine groups, enabling use as disinfectants or preservatives.
  • Key Differences: Toxicity: Chlorophenols exhibit high acute toxicity (e.g., 2,4-Dichlorophenol: LD₅₀ = 670 mg/kg in rats), whereas this compound’s toxicity profile is unreported .
Tolperisone
  • Divergence: Tolperisone’s mechanism involves calcium channel modulation, while this compound’s bioactivity remains uncharacterized .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Functional Groups Primary Use Toxicity (LD₅₀, if known)
This compound Toluene derivative -Cl, -OH Undocumented Not reported
Tolonium Chloride Thiazine-toluene -Cl, -N₃S Diagnostic staining Low (limited absorption)
2-Chlorothioxanthone Xanthone derivative -Cl, -S Photochemical agent Moderate (oral, rodents)
2,4-Dichlorophenol Phenol -Cl, -OH Disinfectant 670 mg/kg (rat, oral)

Table 2: Regulatory and Environmental Impact

Compound ZDHC MRSL Compliance Environmental Persistence Safer Alternatives
This compound Unknown Undocumented Not identified
Chlorophenols Non-compliant High Hydrogen peroxide-based agents
Tolonium Chloride Compliant Low N/A (medical use)

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